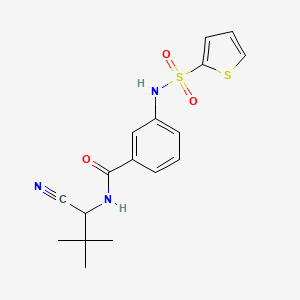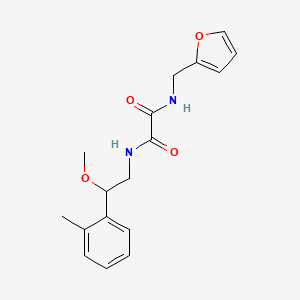
N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. Inhibition of BTK has been shown to be effective in treating certain types of cancer and autoimmune diseases.
作用機序
BTK is a key mediator of B-cell receptor signaling, which plays a crucial role in the survival and proliferation of B-cells. Inhibition of BTK by N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide leads to decreased B-cell activation and proliferation, and ultimately, apoptosis. This mechanism of action has been shown to be effective in treating certain types of cancer and autoimmune diseases.
Biochemical and Physiological Effects
N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide has been shown to have potent activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide has been shown to be effective in treating autoimmune diseases, such as rheumatoid arthritis and lupus. N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide has also been shown to have a favorable safety profile, with minimal off-target effects.
実験室実験の利点と制限
One of the main advantages of N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide is its high selectivity for BTK, which reduces the risk of off-target effects. In addition, N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide has been shown to have a favorable safety profile, which makes it an attractive candidate for clinical development. However, one limitation of N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several potential future directions for the development of N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide. One area of interest is the use of N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide in combination with other therapies, such as chemotherapy or immunotherapy. Another area of interest is the development of N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide analogs with improved pharmacokinetic properties, such as longer half-life or improved bioavailability. Finally, the use of N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide in other disease indications, such as solid tumors or viral infections, may also be explored in future studies.
合成法
The synthesis of N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide involves several steps, starting with the reaction between 3-amino-4-cyanobenzamide and 2-bromo-2,2-dimethylpropane. This is followed by a series of reactions involving thionyl chloride, thiophene-2-sulfonyl chloride, and triethylamine. The final step involves the addition of a sulfonamide group to the thiophene ring.
科学的研究の応用
N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide has been extensively studied for its potential use in treating various diseases, including B-cell malignancies, autoimmune diseases, and graft-versus-host disease. In preclinical studies, N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide has been shown to be highly selective for BTK and to have potent activity against B-cell malignancies.
特性
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-3-(thiophen-2-ylsulfonylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-17(2,3)14(11-18)19-16(21)12-6-4-7-13(10-12)20-25(22,23)15-8-5-9-24-15/h4-10,14,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYLDFBRPOJWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2499567.png)
![4-Methyl-2-pyrrolidin-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2499568.png)
![2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2499569.png)
![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2499572.png)
![Cyclohexyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2499574.png)



![5-chloro-N-[3-(2-methylpropoxy)propyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2499583.png)
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2499584.png)


